An In-depth Technical Guide to tert-Nonanethiol: Chemical Properties and Structure
An In-depth Technical Guide to tert-Nonanethiol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-Nonanethiol, a sterically hindered thiol, presents a unique profile of chemical reactivity and physical properties that make it a molecule of significant interest in various scientific domains, including organic synthesis and materials science. This guide provides a comprehensive overview of its core chemical properties, structural features, and relevant applications. We will delve into its spectroscopic signature, synthesis, and safe handling protocols, offering field-proven insights to facilitate its effective use in research and development.
Introduction
Tert-Nonanethiol, also known as tert-nonyl mercaptan, is an organosulfur compound with the chemical formula C9H20S.[1][2] It belongs to the thiol family, which are organic compounds containing a sulfhydryl (-SH) group. The "tert" prefix indicates that the nonyl group is a tertiary alkyl group, meaning the carbon atom bonded to the sulfur atom is also bonded to three other carbon atoms. This tertiary structure imparts significant steric hindrance around the sulfhydryl group, which profoundly influences its reactivity compared to primary or secondary thiols.
This guide will explore the fundamental aspects of tert-Nonanethiol, providing a technical foundation for its application in experimental settings.
Chemical Structure and Isomerism
The systematic IUPAC name for the primary isomer of tert-Nonanethiol is 2-methyloctane-2-thiol.[3] However, it's important to note that commercial "tert-Nonanethiol" is often a mixture of isomers.[2] The defining feature is the tertiary carbon-sulfur bond.
Molecular Structure
The core structure consists of a nine-carbon branched alkyl chain with a thiol group attached to a tertiary carbon. This arrangement can be represented by the SMILES string CCCCCCC(C)(C)S.[3]
Caption: 2D representation of tert-Nonanethiol's primary isomer.
The steric bulk of the tert-nonyl group is a key determinant of the molecule's chemical behavior, which will be discussed in the reactivity section.
Physicochemical Properties
A summary of the key physical and chemical properties of tert-Nonanethiol is presented below. These properties are crucial for designing experimental setups, purification procedures, and for understanding its behavior in different environments.
| Property | Value | Source |
| Molecular Formula | C9H20S | [1][2] |
| Molecular Weight | 160.32 g/mol | [1][2] |
| CAS Number | 25360-10-5 | [1][2][3] |
| Appearance | Colorless liquid | [4] |
| Odor | Repulsive, strong | [4] |
| Boiling Point | 188 °C (lit.) | [2] |
| Density | 0.856 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.457 (lit.) | [2] |
| Flash Point | 64 °C (147 °F) | [4] |
| Water Solubility | Negligible | [5] |
Spectroscopic Characterization
Spectroscopic data is fundamental for the identification and characterization of tert-Nonanethiol.
Infrared (IR) Spectroscopy
The IR spectrum of tert-Nonanethiol will exhibit characteristic absorption bands. The most notable is the S-H stretching vibration, which typically appears as a weak band in the region of 2550-2600 cm⁻¹. The C-H stretching vibrations of the alkyl groups will be observed in the 2850-3000 cm⁻¹ range. The C-S stretching vibration is generally weak and falls in the 600-800 cm⁻¹ region.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton of the sulfhydryl group (-SH) will appear as a singlet, typically in the range of 1-2 ppm. The chemical shift of this proton can be variable and is dependent on concentration and solvent. The protons of the alkyl chain will produce complex multiplets in the upfield region of the spectrum.
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¹³C NMR: The carbon atom attached to the sulfur will have a characteristic chemical shift. The other carbon atoms of the nonyl group will appear in the aliphatic region of the spectrum.
Mass Spectrometry
In mass spectrometry, tert-Nonanethiol will show a molecular ion peak (M+) at m/z 160. The fragmentation pattern will be influenced by the branched alkyl structure, with characteristic losses of alkyl fragments.[3][6]
Synthesis and Reactivity
Synthesis
Industrially, tertiary thiols like tert-Nonanethiol can be synthesized by the reaction of a corresponding alkene (e.g., isononene) with hydrogen sulfide over an acidic catalyst.[7]
For laboratory-scale synthesis, a common approach involves the reaction of a Grignard reagent, such as tert-nonylmagnesium chloride, with elemental sulfur, followed by an acidic workup.[7]
Caption: A generalized workflow for the synthesis of tert-Nonanethiol.
Reactivity
The reactivity of tert-Nonanethiol is largely dictated by the properties of the sulfhydryl group and the steric hindrance imposed by the bulky tert-nonyl group.
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Acidity: Thiols are generally more acidic than their corresponding alcohols. The sulfhydryl proton can be deprotonated by a strong base to form a thiolate anion (RS⁻). This thiolate is a potent nucleophile.
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Nucleophilicity: The thiolate anion of tert-Nonanethiol can participate in nucleophilic substitution reactions. However, the steric bulk of the tert-nonyl group can hinder its approach to sterically crowded electrophilic centers. This steric hindrance can favor elimination reactions over substitution in certain cases.[8]
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Oxidation: Thiols can be oxidized to various sulfur-containing compounds. Mild oxidizing agents can lead to the formation of disulfides (RSSR). Stronger oxidation can yield sulfonic acids (RSO₃H). The steric hindrance in tert-Nonanethiol can influence the rate and outcome of these oxidation reactions.
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Reactions with Aldehydes and Ketones: Thiols can react with aldehydes and ketones to form thioacetals and thioketals, respectively. These reactions are often reversible and acid-catalyzed.
Applications in Research and Drug Development
While direct applications of tert-Nonanethiol in drug development are not extensively documented, its properties are relevant to several areas of pharmaceutical research.
-
S-Nitrosothiol Formation: Tertiary thiols have been used to create sterically hindered S-nitrosothiols (RSNOs).[9] These molecules serve as models for studying the biological roles of nitric oxide (NO) and its interactions with cysteine residues in proteins.[9] The steric bulk can enhance the kinetic stability of the S-NO bond, facilitating detailed study.[9]
-
Thioester Synthesis: The corresponding thiolate can be used to synthesize thioesters from acyl chlorides.[7] Thioesters are important intermediates in organic synthesis and are also found in various biological systems.
-
Self-Assembled Monolayers (SAMs): While less common than straight-chain thiols for this purpose, branched thiols can be used to form SAMs on gold and other surfaces. The bulky nature of the tert-nonyl group would lead to a different packing density and surface properties compared to linear thiols.
-
Polymer Chemistry: Thiols are utilized as chain transfer agents in free-radical polymerization to control the molecular weight of polymers. The specific reactivity of tert-Nonanethiol can be exploited in this context.
Safety and Handling
Tert-Nonanethiol is a flammable liquid and vapor.[3] It is also very toxic to aquatic life with long-lasting effects.[3][10] Therefore, appropriate safety precautions must be taken during its handling and disposal.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[4]
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.[4]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[4][11] Use appropriate fire extinguishing media such as dry chemical, CO₂, or alcohol-resistant foam.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[10] Do not allow it to enter drains or waterways.[10]
Conclusion
Tert-Nonanethiol is a valuable chemical with a distinct set of properties stemming from its sterically hindered tertiary thiol structure. Its unique reactivity profile makes it a useful tool in various research areas, including the study of biologically relevant molecules and in synthetic chemistry. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective application in the laboratory.
References
- U.S. Environmental Protection Agency (EPA). (2023, November 1). tert-Nonanethiol - Substance Details. Substance Registry Services (SRS).
- Sigma-Aldrich. (n.d.). tert-Nonyl mercaptan, mixture of isomers.
- National Center for Biotechnology Information. (n.d.). tert-Nonanethiol. PubChem.
- Cheméo. (n.d.). Chemical Properties of tert-Nonyl mercaptan (CAS 25360-10-5).
- precisionFDA. (n.d.). TERT-NONANETHIOL.
- Chevron Phillips Chemical. (2022, December 13). Safety Data Sheet: Sulfole® 90 Mercaptan (tert-nonyl Mercaptan).
- Chevron Phillips Chemical. (2022, December 13). Sulfole® 90 Mercaptan (tert-nonyl Mercaptan).
- Sigma-Aldrich. (2025, November 6).
- LookChem. (n.d.). TERT-NONYL MERCAPTAN 25360-10-5 wiki.
- Fisher Scientific. (2025, May 1).
- National Institute of Standards and Technology (NIST). (n.d.). tert-Nonyl mercaptan. NIST Chemistry WebBook.
- BenchChem. (2025, November). Minimizing by-product formation in "Thiobis-tert-nonane" synthesis.
- Wikipedia. (n.d.). tert-Butylthiol.
- Spivey, A. C., et al. (2005). The synthesis of water soluble decalin-based thiols and S-nitrosothiols—model systems for studying the reactions of nitric oxide. Organic & Biomolecular Chemistry, 3(10), 1936-1945.
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. tert-Nonyl mercaptan, mixture of isomers = 97 25360-10-5 [sigmaaldrich.com]
- 3. tert-Nonanethiol | C9H20S | CID 520196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cpchem.com [cpchem.com]
- 5. Page loading... [guidechem.com]
- 6. tert-Nonyl mercaptan [webbook.nist.gov]
- 7. tert-Butylthiol - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. imperial.ac.uk [imperial.ac.uk]
- 10. cpchem.com [cpchem.com]
- 11. fishersci.com [fishersci.com]
